4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde
Overview
Description
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H21BrO3 and a molecular weight of 377.27. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxybenzaldehyde moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 4-tert-butylphenol.
Etherification: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is etherified with 2-(4-tert-butylphenoxy)ethanol under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzoic acid.
Reduction: Formation of 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzyl alcohol.
Scientific Research Applications
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to identify the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylphenol: Shares the bromine and tert-butyl groups but lacks the ethoxybenzaldehyde moiety.
1-Bromo-4-tert-butylbenzene: Contains the bromine and tert-butyl groups but lacks the ethoxybenzaldehyde moiety.
Uniqueness
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is unique due to the presence of both the ethoxybenzaldehyde and tert-butylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-19(2,3)15-5-8-17(9-6-15)22-10-11-23-18-12-16(20)7-4-14(18)13-21/h4-9,12-13H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZZUAMTWMYHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=CC(=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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